![molecular formula C19H23N3O3S B2935189 4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234894-83-7](/img/structure/B2935189.png)
4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as P2X7 receptor antagonist, is a chemical compound that is used in scientific research for its ability to block the P2X7 receptor. This receptor is involved in several physiological and pathological processes, including inflammation, pain, and cancer.
Scientific Research Applications
Based on the information gathered from multiple sources, here is a comprehensive analysis of the scientific research applications of “4-acetyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide”:
Antifibrotic Activity
Research suggests potential anti-fibrotic activity, encouraging further investigation into the therapeutic applications of this compound .
Synthesis of N-(Pyridin-2-yl)amides
The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .
ALK and ROS1 Dual Inhibition
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which includes this compound, was designed as a dual inhibitor for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Antioxidant and Antimitotic Activities
A pyridine-based Schiff base related to this compound demonstrated significant antioxidant and antimitotic activities, which were in good agreement with standards .
Structural Study of Hydrogen Bonded Networks
The compound has been involved in comparative structural studies of hydrogen bonded networks in solids .
One-Pot Functionalization of Unsaturated Intermediates
This compound has been utilized in methodologies that allow for the one-pot functionalization of unsaturated intermediates, usually requiring multiple steps .
Mechanism of Action
Target of Action
Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Similar compounds have been found to influence a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4-acetyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15(23)17-5-7-18(8-6-17)26(24,25)21-14-16-9-12-22(13-10-16)19-4-2-3-11-20-19/h2-8,11,16,21H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGLXBPGJOWSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.